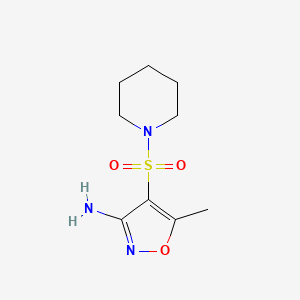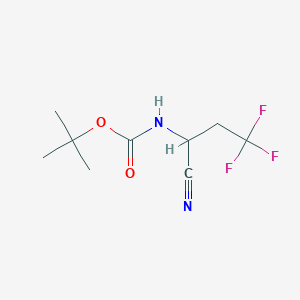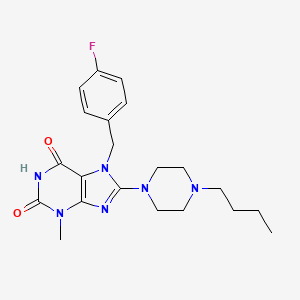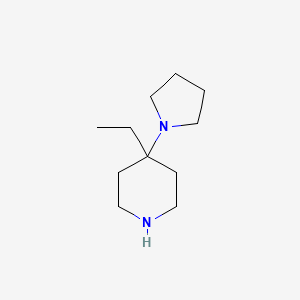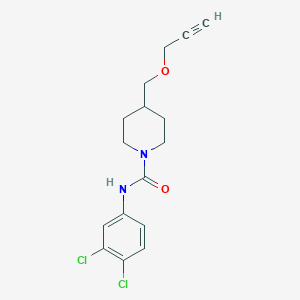
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a potential therapeutic agent for various diseases such as cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes such as neurotransmission, regulation of blood flow, and immune response. The A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of cardiovascular and respiratory functions. By blocking the A1 receptor, this compound can modulate the physiological processes regulated by adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also has potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. It is also relatively stable and can be stored at room temperature. However, this compound has some limitations as well. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate the mechanisms of action and efficacy of this compound in different types of cancer. Another area of interest is its role in cardiovascular disorders. Studies are needed to determine the optimal dosage and administration of this compound for cardioprotective effects. Additionally, the development of more soluble and stable forms of this compound could improve its effectiveness in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves multiple steps. The first step is the protection of the amine group of piperidine with a Boc group. The second step involves the reaction of 3,4-dichloroaniline with propargyl alcohol to form the propargyl ether. The third step is the coupling of the protected piperidine with the propargyl ether using EDC and HOBt as coupling agents. The final step involves the deprotection of the Boc group using TFA to yield this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its role in cardiovascular disorders such as hypertension and ischemia-reperfusion injury.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-2-9-22-11-12-5-7-20(8-6-12)16(21)19-13-3-4-14(17)15(18)10-13/h1,3-4,10,12H,5-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYWCQHLRNAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


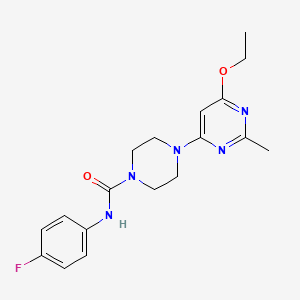
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)

![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)

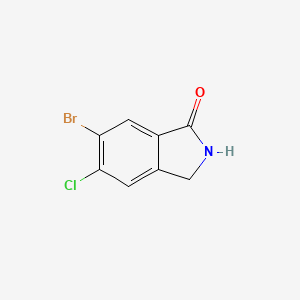
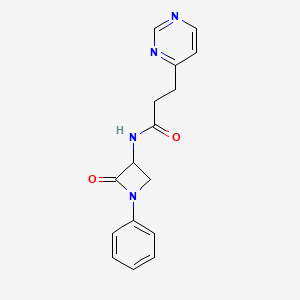
![5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2792164.png)

